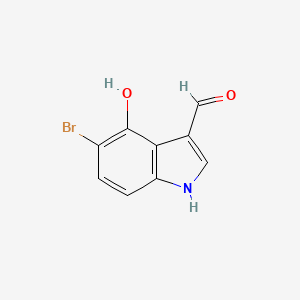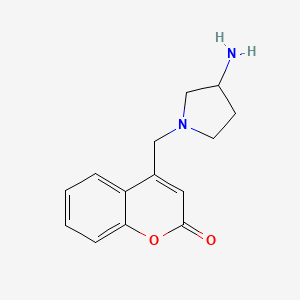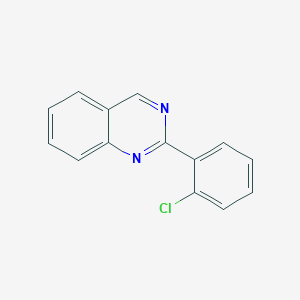
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a series of reactions to introduce the butane-1-sulfonamide group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Modified pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyrrolidin-3-yl)butane-1-sulfonamide: Lacks the (S)-stereoisomer specificity.
N-(pyrrolidin-3-yl)ethane-1-sulfonamide: Shorter alkyl chain.
N-(pyrrolidin-3-yl)propane-1-sulfonamide: Different alkyl chain length.
Uniqueness
(S)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which may enhance its stability and solubility compared to similar compounds.
Propiedades
Fórmula molecular |
C8H19ClN2O2S |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
N-[(3S)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
FPSUPWXYYAFUAJ-QRPNPIFTSA-N |
SMILES isomérico |
CCCCS(=O)(=O)N[C@H]1CCNC1.Cl |
SMILES canónico |
CCCCS(=O)(=O)NC1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















